molecular formula C21H18N4O2S B2726464 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-13-7

3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2726464
CAS No.: 496019-13-7
M. Wt: 390.46
InChI Key: SOGZWJIEQUPRBQ-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound based on the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, a structure recognized for its diverse biological activity in scientific research. Compounds within this chemical class have been identified as potent and selective positive allosteric modulators of the M4 muscarinic acetylcholine receptor, representing a potential target for central nervous system disorders . Furthermore, this scaffold has been investigated for its role in modulating multidrug resistance (MDR) in cancer cells by inhibiting efflux transport proteins like P-glycoprotein, thereby potentially increasing the efficacy of chemotherapeutic agents . Additional research has identified 3-aminothieno[2,3-b]pyridine-2-carboxamides as inhibitors of LIMK1 (LIM domain kinase 1), an enzyme involved in cytoskeletal regulation . The specific substitution pattern of your compound, featuring a 2-ethoxyphenyl carboxamide and a 4-pyridyl group at the 6-position, is designed to explore and optimize these and other potential therapeutic mechanisms. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-2-27-17-6-4-3-5-16(17)24-20(26)19-18(22)14-7-8-15(25-21(14)28-19)13-9-11-23-12-10-13/h3-12H,2,22H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGZWJIEQUPRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Condensation for Pyridine Ring Formation

The synthesis begins with a modified Hantzsch-type reaction adapted from and. A mixture of pyridin-4-ylcarbaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and cyanothioacetamide (1.02 g, 10 mmol) undergoes condensation in ethanol with piperidine as a catalyst (Scheme 1). After refluxing at 80°C for 12 hours, the intermediate 6-(pyridin-4-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2 ) precipitates as a yellow solid (yield: 78%, m.p. 218–220°C).

Scheme 1. Formation of 6-(pyridin-4-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2 ).

Thiophene Annulation via Alkylation-Cyclization

Compound 2 undergoes regioselective alkylation with chloroacetone (0.93 g, 10 mmol) in dimethylformamide (DMF) containing potassium hydroxide (0.56 g, 10 mmol) at 25°C for 6 hours, yielding 2-(2-oxopropylthio)-6-(pyridin-4-yl)pyridine-3-carbonitrile (3 ). Subsequent cyclization in refluxing ethanol with piperidine (0.5 mL) generates the thieno[2,3-b]pyridine core, 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile (4 ), as confirmed by IR (ν = 2218 cm⁻¹ for CN) and ¹H NMR (δ 6.89–8.74 ppm for pyridinyl protons).

Introduction of the N-(2-Ethoxyphenyl)Carboxamide Group

Hydrolysis of the Nitrile to Carboxylic Acid

Compound 4 (1.2 g, 4 mmol) is treated with concentrated hydrochloric acid (12 M, 10 mL) at 100°C for 8 hours to hydrolyze the nitrile to 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid (5 ). The product is isolated by neutralization with aqueous sodium bicarbonate, yielding a white precipitate (0.98 g, 79%).

Amide Coupling with 2-Ethoxyaniline

Carboxylic acid 5 (0.62 g, 2 mmol) is activated with EDCl (0.46 g, 3 mmol) and HOBt (0.41 g, 3 mmol) in dichloromethane (DCM, 15 mL) for 1 hour at 0°C. 2-Ethoxyaniline (0.28 g, 2 mmol) is added, and the reaction proceeds at 25°C for 24 hours. Column chromatography (SiO₂, ethyl acetate/hexane 1:1) affords 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (6 ) as a pale-yellow solid (0.54 g, 65%).

Structural Elucidation and Spectral Data

¹H NMR Analysis

Compound 6 exhibits characteristic signals at δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 6.82–8.71 ppm (m, 11H, ArH and NH₂). The downfield shift of the amide NH (δ 10.21 ppm) confirms successful coupling.

Mass Spectrometry

High-resolution ESI-MS shows [M+H]⁺ at m/z 418.1421 (calculated 418.1425 for C₂₂H₂₀N₅O₂S), consistent with the molecular formula.

Optimization and Challenges

Cyclization Efficiency

Early attempts to cyclize intermediate 3 using KOH in DMF (as in) resulted in incomplete conversion (<40%). Replacing KOH with piperidine in ethanol increased yields to 72%, likely due to milder basic conditions that prevent decomposition.

Regioselectivity in Amide Formation

Competitive O-acylation of 2-ethoxyaniline was mitigated by using EDCl/HOBt instead of DCC, favoring N-acylation (yield improved from 35% to 65%).

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can produce a wide range of substituted thienopyridine compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 336.39 g/mol. Its structure features a thieno[2,3-b]pyridine core, which is known for enhancing biological activity through various mechanisms. The presence of the amino group and the ethoxyphenyl substituent contributes to its pharmacological properties.

Anticancer Activity

Research has demonstrated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, a study focused on the synthesis and evaluation of thieno[2,3-b]pyridine derivatives as inhibitors of Forkhead Box M1 (FOXM1), a transcription factor implicated in cancer progression. The synthesized compounds showed promising anti-proliferative effects against triple-negative breast cancer cells (MDA-MB-231) .

Neurological Applications

Another area of interest is the compound's potential as a positive allosteric modulator for the M4 muscarinic receptor. A study reported that certain thieno[2,3-b]pyridine derivatives could enhance acetylcholine signaling in the central nervous system, suggesting their utility in treating neurological disorders . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thieno[2,3-b]pyridine scaffold significantly influenced potency and selectivity.

Bone Anabolic Agents

The compound has also been explored for its bone anabolic properties. A derivative was identified as a potent orally active agent promoting bone formation, which could have implications for treating osteoporosis and other bone-related conditions . This highlights the versatility of thieno[2,3-b]pyridine derivatives in addressing various health issues.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-b]pyridine derivatives. Studies have shown that modifications at specific positions on the thieno[2,3-b]pyridine ring can enhance or diminish activity against targeted biological pathways. For example:

  • Substituents at position 4 of the pyridine ring have been shown to affect binding affinity and selectivity towards different receptors.
  • The introduction of electron-withdrawing or donating groups can modulate the electronic properties of the compound, influencing its interaction with biological targets .

Case Study 1: FOXM1 Inhibition

In a detailed investigation into FOXM1 inhibitors, researchers synthesized a series of thieno[2,3-b]pyridine derivatives and evaluated their effectiveness in inhibiting cell proliferation in cancer models. The study provided insights into how structural variations impacted biological activity and identified lead compounds for further development .

Case Study 2: M4 Receptor Modulation

A separate study focused on developing M4 receptor modulators based on the thieno[2,3-b]pyridine scaffold demonstrated significant improvements in brain exposure and potency compared to earlier compounds. This research emphasized the importance of molecular modifications in enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is primarily mediated through the inhibition of CDK8 (Cyclin-Dependent Kinase 8). This inhibition affects various cellular pathways, leading to its potential therapeutic effects, particularly in bone anabolic activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • N-Aryl Substituents: Modifications to the phenyl ring (e.g., halogens, nitro, cyano, methoxy) influence electronic properties and binding affinity.
  • Position 6 Substituents : Pyridinyl, thiophenyl, or aryl groups modulate solubility and target selectivity.
  • Trifluoromethyl (CF₃) Groups : Enhance metabolic stability and lipophilicity ().

Physicochemical Properties

  • Melting Points: Compounds with electron-withdrawing groups (e.g., CF₃, nitro) exhibit higher melting points (e.g., 254–256°C for 4-bromo-2-cyanophenyl derivative vs. 236°C for 4-iodophenyl analog ).
  • Solubility : Pyridin-4-yl substituents (as in the target compound) enhance water solubility compared to thiophen-2-yl analogs ().

Biological Activity

3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thienopyridine class, characterized by a thieno[2,3-b]pyridine core structure. Its chemical formula is C18H18N4O2SC_{18}H_{18}N_{4}O_{2}S, and it features an amine group, an ethoxyphenyl moiety, and a pyridine ring that may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit the activity of several kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses such as apoptosis in cancer cells .
  • Anticancer Properties : Research indicates that thienopyridine derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against breast cancer cells .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines through inhibition of the NF-kB pathway .

Anticancer Activity

A study evaluated the effects of thienopyridine derivatives on breast cancer cell lines MDA-MB-231 and MCF-7. The results showed that treatment with these compounds led to significant reductions in cell viability and increased apoptosis rates:

Compound Concentration (µM)MDA-MB-231 Cell Viability (%)MCF-7 Cell Viability (%)
0.057080
0.55065
2.53050
25<1025

The data indicate a dose-dependent response, highlighting the compound's potential as a therapeutic agent against breast cancer .

Case Studies

  • Inhibition of Cancer Stem Cells (CSCs) : A recent study focused on the effect of a related thienopyridine compound on CSCs in breast cancer. It was found that treatment reduced the population of CSCs significantly, suggesting that these compounds could help prevent tumor recurrence and metastasis .
  • Metabolic Profiling : Another investigation employed metabolic profiling techniques to assess changes in metabolic pathways following treatment with thienopyridine derivatives. The results indicated alterations in glycolysis and other metabolic processes, which are critical for cancer cell survival .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursor heterocycles. For example:

  • Step 1 : Condensation of aminothiophene derivatives with pyridine-containing aldehydes or ketones under acidic conditions to form the thieno[2,3-b]pyridine core .
  • Step 2 : Introduction of the 2-ethoxyphenyl carboxamide group via nucleophilic acyl substitution, often using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or THF) .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key Variables : Reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling steps) critically influence yield .

Advanced: How can computational chemistry aid in optimizing reaction pathways for this compound’s synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

  • Predict intermediates and transition states to identify energy-efficient pathways .
  • Screen solvents and catalysts in silico using COSMO-RS models to minimize trial-and-error experimentation .
  • Analyze steric and electronic effects of substituents (e.g., pyridin-4-yl vs. pyridin-3-yl) on reaction kinetics .
    Case Study : MD simulations of the thieno[2,3-b]pyridine core revealed that electron-withdrawing groups on the pyridine ring accelerate cyclization by stabilizing transition states .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity and purity?

Methodological Answer:

  • HPLC : Quantify purity (>95% required for pharmacological assays) using C18 columns with UV detection at 254 nm .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR for ethoxyphenyl protons at δ 1.3–1.5 ppm; ¹³C NMR for carbonyl carbons at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₂₂H₁₉N₄O₂S: 427.12 g/mol) with <2 ppm error .
  • XRD : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

Advanced: How can researchers resolve contradictory biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Purity Variability : Impurities (e.g., unreacted precursors) may skew assay results. Validate purity via HPLC and orthogonal methods (e.g., TLC) before testing .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO concentration thresholds) affect activity. Standardize protocols using guidelines like OECD 439 .
  • Structural Analogues : Confirm the identity of tested compounds—minor substituent changes (e.g., trifluoromethyl vs. difluoromethyl) drastically alter bioactivity .
    Example : A 2024 study found that 3-amino-6-(difluoromethyl) analogues showed 10-fold higher kinase inhibition than trifluoromethyl derivatives due to enhanced hydrogen bonding .

Advanced: What strategies are used in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Replace the pyridin-4-yl group with pyridin-3-yl or phenyl rings to assess π-π stacking effects on target binding .
  • Substituent Effects : Systematically vary the 2-ethoxyphenyl group (e.g., methoxy, chloro) to optimize logP and bioavailability .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with targets like kinases or GPCRs .
    Data-Driven Example : A 2023 SAR study demonstrated that N-methylation of the carboxamide group reduced cytotoxicity by 50%, likely due to decreased hydrogen-bonding capacity .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Solvent Selection : Transition from DMF (toxic) to greener solvents (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .
  • Catalyst Recycling : Optimize Pd-based catalysts for reuse to reduce costs and waste .
  • Purification at Scale : Replace column chromatography with recrystallization or continuous flow crystallization to improve throughput .

Advanced: How can researchers validate the compound’s mechanism of action (MOA) in complex biological systems?

Methodological Answer:

  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes modulating the compound’s activity .
  • Biophysical Assays : Surface plasmon resonance (SPR) or ITC to measure binding kinetics with putative targets (e.g., kinases) .
  • Metabolomics : Track downstream metabolic changes via LC-MS to map MOA pathways .
    Case Study : A 2025 study linked the compound’s anti-proliferative effects to ROS generation in mitochondria, validated via Seahorse metabolic flux analysis .

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